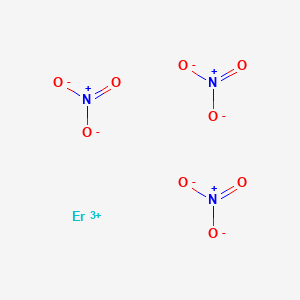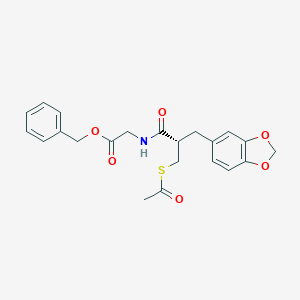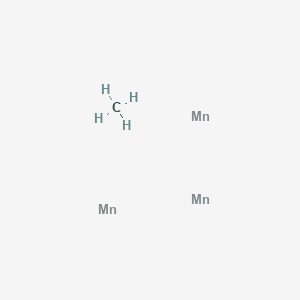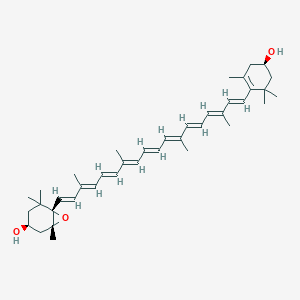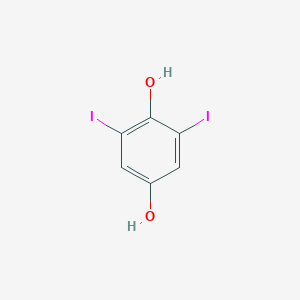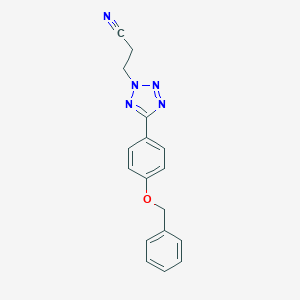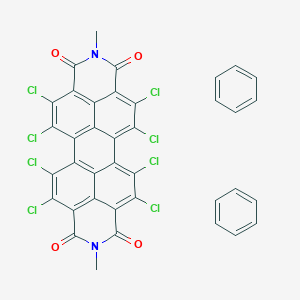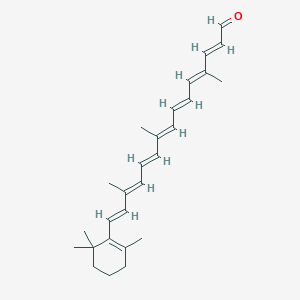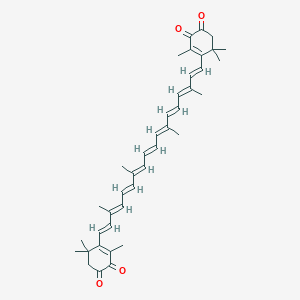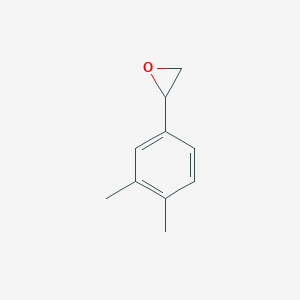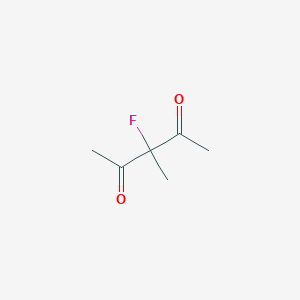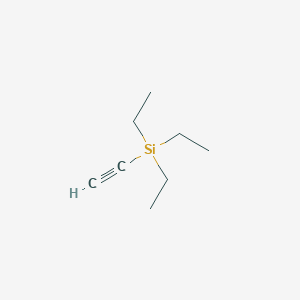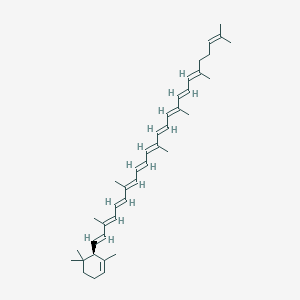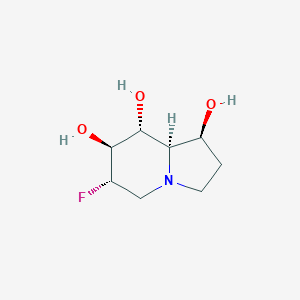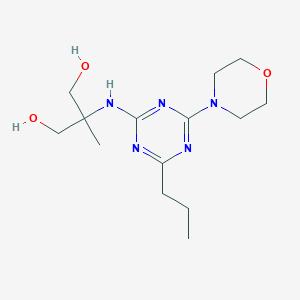
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that is commonly used in scientific research. This compound is also known as MPTP and has been widely studied for its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is not fully understood. However, it is known to selectively damage dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and mitochondrial dysfunction. This damage results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- include the selective damage of dopaminergic neurons in the substantia nigra, depletion of dopamine levels in the brain, oxidative stress, and mitochondrial dysfunction. These effects result in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- in lab experiments include its selective damage of dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the pathogenesis of Parkinson's disease and developing potential therapeutic interventions. However, the limitations of using this compound include its toxicity and potential harm to researchers handling it.
Future Directions
For 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- research include the development of more selective and less toxic analogs for use in Parkinson's disease research and potential therapeutic interventions. Additionally, this compound could be used to study other neurodegenerative diseases that involve dopaminergic neuron damage, such as Alzheimer's disease and Huntington's disease. Finally, further research is needed to understand the exact mechanism of action of this compound and its potential applications in other fields such as pharmacology and toxicology.
Conclusion:
In conclusion, 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions. Further research is needed to develop more selective and less toxic analogs of this compound and to understand its potential applications in other fields.
Synthesis Methods
The synthesis of 1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with 2-bromo-2-methylpropionyl bromide in the presence of a base. The reaction yields the desired product, which can be purified by various methods such as column chromatography, recrystallization, or distillation.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. This compound is known to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, it has been used to study the pathogenesis of Parkinson's disease and to develop potential therapeutic interventions.
properties
CAS RN |
127374-84-9 |
|---|---|
Product Name |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
Molecular Formula |
C14H25N5O3 |
Molecular Weight |
311.38 g/mol |
IUPAC Name |
2-methyl-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O3/c1-3-4-11-15-12(18-14(2,9-20)10-21)17-13(16-11)19-5-7-22-8-6-19/h20-21H,3-10H2,1-2H3,(H,15,16,17,18) |
InChI Key |
IQOFRAPPCZMXCM-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(CO)CO |
Other CAS RN |
127374-84-9 |
synonyms |
1,3-Propanediol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin -2-yl)amino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



